7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-[3-(Dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound belonging to the pyrido-triazolo-pyrimidine class. Its core structure consists of a pyrimidine ring fused with triazole and pyridine moieties. Key substituents include:
- A 3-(dimethylamino)propyl group at position 7, which introduces a tertiary amine functional group.
- A methyl group at position 2, contributing to steric and electronic modulation.
This compound is hypothesized to exhibit enhanced solubility compared to analogs due to the dimethylamino group’s basicity, while the methyl group may improve metabolic stability .
Properties
IUPAC Name |
11-[3-(dimethylamino)propyl]-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-10-16-14-15-9-11-12(20(14)17-10)5-8-19(13(11)21)7-4-6-18(2)3/h5,8-9H,4,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFPFADZJKMVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H18N6O
- Molecular Weight : 286.33 g/mol
- CAS Number : 932178-57-9
The compound exhibits various biological activities attributed to its structural features:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of the triazolo-pyrimidine class possess antimicrobial properties. This includes potential activity against protozoan parasites such as Entamoeba histolytica.
- Antiproliferative Effects : The compound's structural analogs have been shown to inhibit cell proliferation in various cancer cell lines. This is hypothesized to occur through the inhibition of nucleotide synthesis pathways critical for cell division.
Biological Activity Data
The following table summarizes the biological activity data for this compound and its analogs:
Case Studies and Research Findings
- Amoebicidal Activity : A study published in Journal of Medicinal Chemistry reported that certain derivatives of triazolo-pyrimidines showed significant antiamoebic activity with IC50 values lower than those of standard treatments like metronidazole. Compounds with structural similarities to this compound demonstrated enhanced efficacy against E. histolytica .
- Cancer Cell Line Studies : Research involving A431 cells indicated that pyrimidine nucleoside analogs significantly inhibited cell proliferation and migration. The study highlighted the role of these compounds in targeting nucleotide biosynthesis pathways critical for cancer cell survival .
- Antiviral Potential : Investigations into the antiviral properties revealed that inhibition of the pyrimidine biosynthesis pathway could effectively reduce hepatitis E virus replication. This underscores the potential therapeutic applications of compounds like this compound in viral infections .
Comparison with Similar Compounds
A. 7-Position Substituents
- Dimethylaminopropyl (Target Compound): The tertiary amine group likely increases water solubility via protonation at physiological pH, a feature absent in chloro- or methoxy-substituted analogs .
- Trifluoromethyl (): The CF₃ group elevates lipophilicity (logP ~3.5), improving blood-brain barrier penetration but reducing aqueous solubility .
B. 2-Position Substituents
- 4-MeOPh (): The methoxy group participates in hydrogen bonding with kinase active sites, enhancing inhibitory potency .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?
- Methodology : The synthesis typically involves multi-step pathways, including:
- Condensation reactions of pyrazole or pyrimidine precursors with substituted amines under acidic or basic conditions.
- Cyclization to form the fused triazolo-pyrimidine core, requiring precise temperature control (e.g., 60–100°C) and solvents like dimethylformamide (DMF) or ethanol .
- Functionalization of the 3-(dimethylamino)propyl side chain via nucleophilic substitution or alkylation reactions, often using potassium carbonate as a base .
- Analytical validation : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential to confirm structural integrity and purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Key techniques :
- 1H/13C NMR : Assigns proton and carbon environments, particularly for distinguishing fused aromatic systems and substituents (e.g., dimethylamino groups) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding π-π stacking in the pyrido-triazolo-pyrimidine core .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, with ESI-MS preferred for polar derivatives .
- Challenges : Overlapping signals in NMR due to aromaticity require advanced decoupling or 2D experiments (e.g., COSY, HSQC) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence bioactivity?
- Methodology :
- Structure-activity relationship (SAR) studies : Systematic substitution at positions 2 (methyl) and 7 (dimethylaminopropyl) reveals:
- Position 2 : Methyl groups enhance metabolic stability but reduce solubility; bulkier substituents may sterically hinder target binding .
- Position 7 : The dimethylaminopropyl chain improves membrane permeability, as evidenced by logP calculations and Caco-2 cell assays .
- Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on binding affinity to kinases or GPCRs .
Q. What experimental designs resolve contradictions in biological activity data across studies?
- Approach :
- Standardized assays : Use isogenic cell lines and consistent enzyme concentrations to minimize variability .
- Dose-response curves : Identify non-linear effects (e.g., hormetic responses) at low vs. high concentrations .
- Control experiments : Include structurally analogous compounds (e.g., triazolo-pyrimidines without the dimethylamino group) to isolate substituent-specific effects .
- Case example : Discrepancies in IC50 values for kinase inhibition may stem from assay conditions (e.g., ATP concentration differences); normalize data to ATP Km values .
Q. How can computational methods optimize lead compound development?
- Tools and workflows :
- Molecular docking : Screen against target databases (e.g., PDB) to prioritize high-affinity conformers .
- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories; correlate with experimental binding kinetics .
- ADMET prediction : Use QSAR models to forecast absorption, toxicity, and cytochrome P450 interactions early in development .
Handling Contradictory Evidence
- Example : Conflicting reports on cytotoxicity in cancer vs. normal cells:
- Resolution : Re-evaluate cell culture conditions (e.g., serum concentration, hypoxia) and validate via orthogonal assays (e.g., ATP luminescence vs. MTT) .
- Synthesis Optimization : If one protocol reports low purity (<90%), incorporate flash chromatography or preparative HPLC in later steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
